molecular formula C20H17BrN2O2S B12119114 1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole

Cat. No.: B12119114
M. Wt: 429.3 g/mol
InChI Key: BSKXVBWTEQIOTP-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromobenzenesulfonyl group and a naphthalen-1-ylmethyl group attached to a dihydroimidazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-bromobenzenesulfonyl chloride, which is then reacted with naphthalen-1-ylmethylamine to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or petroleum ether and may require inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, leading to a variety of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can participate in electrophilic reactions, while the naphthalen-1-ylmethyl group may engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-bromobenzenesulfonyl chloride: Shares the bromobenzenesulfonyl group but lacks the naphthalen-1-ylmethyl and dihydroimidazole components.

    Naphthalen-1-ylmethylamine: Contains the naphthalen-1-ylmethyl group but lacks the bromobenzenesulfonyl and dihydroimidazole components.

Uniqueness

Its ability to undergo various chemical transformations and interact with biological systems makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C20H17BrN2O2S

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole

InChI

InChI=1S/C20H17BrN2O2S/c21-17-8-10-18(11-9-17)26(24,25)23-13-12-22-20(23)14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2

InChI Key

BSKXVBWTEQIOTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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